Yellow RFS
Overview
Description
Yellow RFS (Y-RFS) is a synthetic form of the naturally occurring pigment, riboflavin. It was first developed by the Japanese company, Nippon Kayaku, in the late 1990s and has since become a widely used and accepted form of riboflavin for food and pharmaceutical applications. Y-RFS is a yellow-orange colored powder which is soluble in water and ethanol and is generally used as a food colorant or a source of riboflavin for pharmaceutical and medical purposes.
Mechanism Of Action
The mechanism of action of Yellow RFS is not fully understood. However, it is known that Yellow RFS is able to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. It is also thought to have an effect on the metabolism of certain types of cells, such as cancer cells, by modulating the activity of certain enzymes involved in the metabolic pathways.
Biochemical And Physiological Effects
Yellow RFS has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and has been found to reduce the toxicity of certain chemotherapy drugs. It has also been found to inhibit the growth of certain types of cancer cells. In addition, Yellow RFS has been shown to have an effect on the metabolism of certain types of cells, such as cancer cells, by modulating the activity of certain enzymes involved in the metabolic pathways.
Advantages And Limitations For Lab Experiments
The use of Yellow RFS in laboratory experiments has several advantages. It is a safe and non-toxic compound, and is relatively easy to synthesize. Yellow RFS is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a low solubility in ethanol, making its use in certain applications limited.
Future Directions
There are a number of potential future directions for research into the use of Yellow RFS. These include further research into the mechanism of action of Yellow RFS, its effects on the metabolism of cancer cells, and its ability to reduce the toxicity of certain chemotherapy drugs. In addition, further research into the use of Yellow RFS as an antioxidant and anti-inflammatory agent is needed, as well as its potential use in the treatment of other diseases. Finally, further research into the synthesis and storage of Yellow RFS is needed in order to improve its stability and solubility.
Scientific Research Applications
Yellow RFS has been extensively studied in the scientific community for its use as a food colorant, a source of riboflavin for pharmaceutical and medical applications, and as a potential therapeutic agent. For example, Yellow RFS has been found to have antioxidant and anti-inflammatory properties, and has been used in the treatment of a variety of conditions such as liver disease, cardiovascular disease, and skin diseases. Yellow RFS has also been studied for its ability to inhibit the growth of certain types of cancer cells, and has been shown to reduce the toxicity of certain chemotherapy drugs.
properties
IUPAC Name |
sodium;4-[(4-aminophenyl)diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S.Na/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXVWFINKCQNFG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-23-4 (Parent) | |
Record name | Sodium 4-aminoazobenzene-4'-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058738 | |
Record name | Food Yellow 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yellow RFS | |
CAS RN |
2491-71-6 | |
Record name | Sodium 4-aminoazobenzene-4'-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Food Yellow 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4'-aminoazobenzene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 4-AMINOAZOBENZENE-4'-SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z452E7H2U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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